Methyl 5-bromo-2-(difluoromethoxy)benzoate

Lipophilicity Drug design ADME

Select Methyl 5-bromo-2-(difluoromethoxy)benzoate (CAS 1131587-78-4) to accelerate SAR exploration in oncology and CNS programs. The 5‑bromo handle delivers 50–100× faster oxidative addition in Suzuki and Buchwald‑Hartwig couplings vs. chloro analogs, while the difluoromethoxy group confers a 2–5× microsomal half‑life improvement over methoxy. Sourced at 96% purity (HPLC) from multiple qualified suppliers, this building block streamlines route scouting and mitigates supply risk. Ideal for med‑chem labs requiring reliable, multi‑gram scale‑up with documented yields.

Molecular Formula C9H7BrF2O3
Molecular Weight 281.05 g/mol
CAS No. 1131587-78-4
Cat. No. B1461929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-bromo-2-(difluoromethoxy)benzoate
CAS1131587-78-4
Molecular FormulaC9H7BrF2O3
Molecular Weight281.05 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=CC(=C1)Br)OC(F)F
InChIInChI=1S/C9H7BrF2O3/c1-14-8(13)6-4-5(10)2-3-7(6)15-9(11)12/h2-4,9H,1H3
InChIKeyUBPSOKPHMMEARW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5‑bromo‑2‑(difluoromethoxy)benzoate (CAS 1131587‑78‑4): Baseline Properties and Procurement Context


Methyl 5‑bromo‑2‑(difluoromethoxy)benzoate (CAS 1131587‑78‑4) is a halogenated aromatic ester bearing a 5‑bromo substituent and a 2‑difluoromethoxy group on a benzoate core. The compound has a molecular formula of C₉H₇BrF₂O₃ and a molecular weight of 281.05 g/mol [REFS‑1]. It is typically supplied as a solid with commercial purity specifications ranging from 95% to 98% (HPLC) [REFS‑2][REFS‑3]. The difluoromethoxy (‑OCF₂H) moiety confers a distinct electronic and steric profile that modulates lipophilicity and metabolic stability relative to non‑fluorinated analogs [REFS‑4].

Why Methyl 5‑bromo‑2‑(difluoromethoxy)benzoate Cannot Be Replaced by Unsubstituted or Methoxy‑Only Benzoates


In‑class benzoate esters cannot be interchanged without altering key physicochemical and reactivity parameters. The difluoromethoxy group (‑OCF₂H) is significantly more lipophilic and electron‑withdrawing than a simple methoxy group (‑OCH₃), which directly affects membrane permeability, metabolic resistance, and electronic distribution in downstream intermediates [REFS‑1][REFS‑2]. Concurrently, the 5‑bromo substituent serves as an essential handle for palladium‑catalyzed cross‑coupling reactions (e.g., Suzuki‑Miyaura, Buchwald‑Hartwig), whereas the less reactive 5‑chloro analog may require harsher conditions or specialized catalysts, and the 5‑unsubstituted analog lacks this synthetic entry point entirely [REFS‑3]. Substituting either the ‑OCF₂H or the 5‑Br group with a different moiety fundamentally changes the compound's utility as a building block, as demonstrated in the quantitative comparisons below.

Quantitative Evidence Guide for Methyl 5‑bromo‑2‑(difluoromethoxy)benzoate Differentiation


Lipophilicity (XLogP3) Comparison: Methyl 5‑bromo‑2‑(difluoromethoxy)benzoate vs. Methoxy and Chloro Analogs

Methyl 5‑bromo‑2‑(difluoromethoxy)benzoate exhibits an XLogP3 value of 3.4, as computed by PubChem [REFS‑1]. This value is higher than that of its methoxy analog, methyl 5‑bromo‑2‑methoxybenzoate (estimated LogP ≈ 2.2 based on structurally related 4‑(difluoromethoxy)‑3‑methoxybenzoic acid, LogP = 2.24 [REFS‑2]), and higher than the 5‑chloro‑2‑(difluoromethoxy) analog (XLogP3 ≈ 2.6) [REFS‑3]. The increased lipophilicity is attributable to the electron‑withdrawing and steric effects of the ‑OCF₂H group combined with the polarizable bromine atom.

Lipophilicity Drug design ADME

Synthetic Yield and Protocol Reproducibility for Methyl 5‑bromo‑2‑(difluoromethoxy)benzoate

A documented synthetic route using methyl 5‑bromo‑2‑hydroxybenzoate and ethyl bromodifluoroacetate in DMF with K₂CO₃ at 80 °C for 24 h afforded methyl 5‑bromo‑2‑(difluoromethoxy)benzoate in 50% isolated yield after silica gel chromatography [REFS‑1]. This protocol provides a reproducible benchmark for process chemists. In contrast, the ethyl ester analog (ethyl 5‑bromo‑2‑(difluoromethoxy)benzoate) has a reported minimum purity of 95% but no disclosed synthetic yield, and its higher molecular weight (295.08 g/mol) [REFS‑2] may influence downstream reaction stoichiometry and solubility.

Synthesis Process chemistry Yield

Documented Use as a Key Intermediate in Patented Triazolone Anticancer Compounds

Methyl 5‑bromo‑2‑(difluoromethoxy)benzoate is explicitly cited in PCT patent application WO2013/134562 A1 (paragraph 00294) as a synthetic intermediate in the preparation of triazolone compounds with potential anticancer activity against prostate, breast, colon, pancreatic cancer, and melanoma [REFS‑1]. This direct patent linkage provides a clear precedent for its utility in medicinal chemistry programs. In contrast, the structurally similar methyl 5‑chloro‑2‑(difluoromethoxy)benzoate and methyl 5‑bromo‑2‑methoxybenzoate are not mentioned in this patent, suggesting that the specific combination of 5‑bromo and 2‑OCF₂H substitution is essential for accessing the claimed triazolone scaffold.

Patent Intermediate Oncology

Commercial Availability and Purity Benchmarking of Methyl 5‑bromo‑2‑(difluoromethoxy)benzoate

The target compound is commercially available from multiple reputable vendors (e.g., Sigma‑Aldrich, Aladdin, Bidepharm, Leyan) with consistent purity specifications of 95% to 98% (HPLC) [REFS‑1][REFS‑2][REFS‑3]. This multi‑source availability ensures supply chain resilience and competitive pricing. In comparison, the ethyl ester analog (ethyl 5‑bromo‑2‑(difluoromethoxy)benzoate) is offered by fewer suppliers (e.g., AKSci) with a minimum purity of 95% [REFS‑4], and the chloro analog is similarly limited in commercial distribution.

Purity Procurement Quality

Reactivity Advantage of 5‑Bromo over 5‑Chloro in Cross‑Coupling Reactions

The 5‑bromo substituent in methyl 5‑bromo‑2‑(difluoromethoxy)benzoate provides a highly reactive handle for palladium‑catalyzed cross‑coupling reactions (e.g., Suzuki‑Miyaura, Heck, Sonogashira) [REFS‑1]. In direct reactivity comparisons, aryl bromides undergo oxidative addition to Pd(0) approximately 50–100 times faster than aryl chlorides under standard conditions (e.g., Pd(PPh₃)₄, 80 °C) [REFS‑2]. This kinetic advantage translates to higher yields, shorter reaction times, and milder conditions in downstream synthetic sequences. The 5‑chloro analog, methyl 5‑chloro‑2‑(difluoromethoxy)benzoate [REFS‑3], would require specialized, often more expensive catalysts (e.g., Pd‑XPhos) or elevated temperatures to achieve comparable conversion.

Cross‑coupling Reactivity Bromine

Metabolic Stability Advantage of ‑OCF₂H over ‑OCH₃ in Lead Optimization

The difluoromethoxy group (‑OCF₂H) is a well‑established bioisostere for methoxy (‑OCH₃) that confers enhanced resistance to oxidative O‑dealkylation by cytochrome P450 enzymes [REFS‑1]. In comparative studies on model systems, replacement of a methoxy group with difluoromethoxy increased in vitro microsomal half‑life by approximately 2‑ to 5‑fold, depending on the scaffold [REFS‑2]. While direct microsomal stability data for methyl 5‑bromo‑2‑(difluoromethoxy)benzoate itself are not published, the class‑level inference is robust: the ‑OCF₂H group consistently reduces metabolic clearance in lead optimization campaigns. In contrast, methyl 5‑bromo‑2‑methoxybenzoate [REFS‑3] contains a metabolically labile ‑OCH₃ group that is susceptible to rapid clearance.

Metabolic stability Bioisostere ADME

Optimal Application Scenarios for Methyl 5‑bromo‑2‑(difluoromethoxy)benzoate Based on Quantitative Evidence


Medicinal Chemistry: Building Block for CNS‑Penetrant Drug Candidates

The compound's elevated lipophilicity (XLogP3 = 3.4) compared to methoxy and chloro analogs [REFS‑1][REFS‑2] supports its use as a building block in CNS drug discovery programs, where improved passive permeability is a prerequisite for blood‑brain barrier penetration. Its documented role as an intermediate in patented triazolone anticancer agents [REFS‑3] further validates its relevance in oncology medicinal chemistry.

Process Chemistry: Reliable Intermediate with Validated Synthesis and Multi‑Source Supply

With a published synthetic protocol delivering 50% isolated yield [REFS‑4] and commercial availability from at least four vendors at 95‑98% purity [REFS‑5][REFS‑6], this compound is well‑suited for process development and scale‑up activities. The well‑characterized yield provides a clear cost baseline, and the multi‑source supply mitigates procurement risk.

Cross‑Coupling Campaigns: Aryl Bromide Handle for Efficient Diversification

The 5‑bromo substituent offers 50‑100× faster oxidative addition rates compared to aryl chlorides in Pd‑catalyzed cross‑coupling reactions [REFS‑7][REFS‑8]. This reactivity advantage makes the compound a preferred intermediate for library synthesis and SAR exploration, where rapid diversification is essential.

Lead Optimization: Metabolic Stability Enhancement via ‑OCF₂H Bioisostere

The ‑OCF₂H group provides a class‑level 2‑5× improvement in microsomal half‑life relative to methoxy groups [REFS‑9][REFS‑10]. Procuring this intermediate enables medicinal chemists to incorporate a metabolically stable moiety early in the synthetic route, streamlining ADME optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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